molecular formula C28H34S4 B1354794 5,5'''-Dihexyl-2,2':5',2'':5'',2'''-quaterthiophene CAS No. 132814-92-7

5,5'''-Dihexyl-2,2':5',2'':5'',2'''-quaterthiophene

Cat. No. B1354794
CAS RN: 132814-92-7
M. Wt: 498.8 g/mol
InChI Key: KGJQHEPGNCWZRN-UHFFFAOYSA-N
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Description

5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is a dihexyl quarterthiophene derivative . It can be used as a donor-acceptor molecule in organic electronic devices . It has a field mobility of 0.23 cm²/Vs and acts as an active layer in semiconductors .


Synthesis Analysis

The synthesis of similar compounds like 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene often involves nickel catalyzed coupling reactions . For instance, 2,2’:5’,2’'-Terthiophene can be prepared by a nickel catalyzed coupling reaction of Grignard’s reagent derived from 2-bromothiophene and magnesium .


Molecular Structure Analysis

The molecular formula of 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is C28H34S4 . The InChI code is 1S/C28H38S4/c1-3-5-7-9-11-21-13-15-23 (29-21)25-17-19-27 (31-25)28-20-18-26 (32-28)24-16-14-22 (30-24)12-10-8-6-4-2/h13-20,29-32H,3-12H2,1-2H3 .


Chemical Reactions Analysis

As a dihexyl quarterthiophene derivative, 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can participate in various chemical reactions. It can act as a donor-acceptor molecule in organic electronic devices .


Physical And Chemical Properties Analysis

5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is a solid at room temperature . It is soluble in chlorobenzene and slightly soluble in chloroform and methylene chloride . The HOMO and LUMO orbital energies are 5.2 eV and 2.9 eV, respectively .

Scientific Research Applications

Organic Photovoltaics (OPVs)

In the field of solar energy, this quaterthiophene derivative serves as an electron donor material for OPV devices . Its ability to absorb light and convert it into electrical energy is harnessed to improve the power conversion efficiency of solar cells.

Organic Thin Film Transistors (OTFTs)

The compound’s high field mobility is advantageous in the fabrication of OTFTs . OTFTs are essential components in various electronic devices, including displays and sensors, due to their thin, lightweight, and flexible characteristics.

Photonics

In photonics, materials that can manipulate and transmit light are crucial. This quaterthiophene derivative’s optical properties, such as its maximum wavelength absorption, suggest it could be useful in photonic devices that require materials with specific light absorption and emission characteristics .

Liquid Crystal Semiconductors

The structural properties of 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene make it a candidate for use in liquid crystal semiconductors, which are integral to the displays in monitors, televisions, and other electronic devices .

properties

IUPAC Name

2-hexyl-5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34S4/c1-3-5-7-9-11-21-13-15-23(29-21)25-17-19-27(31-25)28-20-18-26(32-28)24-16-14-22(30-24)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJQHEPGNCWZRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201222342
Record name 5,5′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'''-Dihexyl-2,2':5',2'':5'',2'''-quaterthiophene

CAS RN

132814-92-7
Record name 5,5′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132814-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 5,5′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene in conjunction with graphene in the presented research?

A1: The research explores the use of 5,5′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene (HEX-4T-HEX) as an organic semiconductor inkjet-printed onto graphene to create photosensitive junctions []. These junctions form the basis for potential applications in photonics and electronics. HEX-4T-HEX is a suitable candidate due to its semiconducting properties and its ability to be deposited using inkjet printing, allowing for precise and scalable device fabrication.

Q2: How does UV treatment affect the interaction between graphene and 5,5′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene?

A2: The research highlights that UV treatment of the graphene surface prior to the deposition of HEX-4T-HEX plays a crucial role in the fabrication process []. The UV treatment alters the hydrophobic properties of graphene, influencing its interaction with the organic molecule and impacting the performance of the resulting junction. This modification likely affects the adhesion and morphology of the printed HEX-4T-HEX on the graphene surface.

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